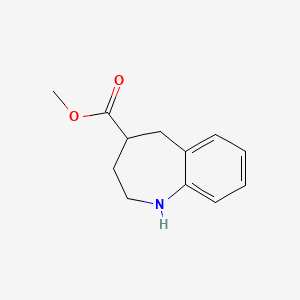
4-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid is a chemical compound with significant potential in various scientific fields. It is characterized by the presence of a boronic acid group, a fluorine atom, and a cyanocyclobutyl group attached to a phenyl ring. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid typically involves the following steps:
Formation of the Cyanocyclobutyl Group: This step involves the reaction of cyclobutanone with a cyanide source, such as sodium cyanide, in the presence of a suitable catalyst.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a halogen exchange reaction, where a suitable fluorinating agent, such as potassium fluoride, is used.
Boronic Acid Formation: The final step involves the formation of the boronic acid group through a reaction with a boron-containing reagent, such as boronic acid or boronate ester, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The cyanocyclobutyl group can be reduced to form amines or other derivatives.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium iodide or potassium thiocyanate are employed under appropriate conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines or other reduced derivatives.
Substitution: Halogenated or functionalized phenyl derivatives.
Aplicaciones Científicas De Investigación
4-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe and in the development of enzyme inhibitors.
Medicine: Explored for its therapeutic potential in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 4-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The fluorine atom and cyanocyclobutyl group contribute to the compound’s binding affinity and specificity, enhancing its effectiveness in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1-Cyanocyclobutyl)-2-fluoro-N-methylbenzamide
- 4-(1-Cyanocyclobutyl)phenylboronic acid
- 4-(1-Cyanocyclobutyl)benzenesulfonyl fluoride
Uniqueness
4-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid stands out due to its unique combination of a boronic acid group, a fluorine atom, and a cyanocyclobutyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
[4-(1-cyanocyclobutyl)-2-fluorophenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BFNO2/c13-10-6-8(2-3-9(10)12(15)16)11(7-14)4-1-5-11/h2-3,6,15-16H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDWYYCENNLCPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C2(CCC2)C#N)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-({[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2544626.png)
![2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2544627.png)
![3-(4-ethylphenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2544628.png)
![2-(3-(Dimethylamino)propyl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2544630.png)

![4-Bromo-2-{[(3,5-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B2544634.png)

![5-BROMO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]FURAN-2-CARBOXAMIDE](/img/structure/B2544637.png)

![1,2-Dihydro-1-oxo-pyrrolo[1,2-A]pyrazine-3-carboxylic acid methyl ester](/img/structure/B2544641.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2544644.png)
![6-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2544645.png)

